molecular formula C13H16N4O B6249244 N-(1H-indazol-5-yl)-2-(pyrrolidin-3-yl)acetamide CAS No. 1830254-62-0

N-(1H-indazol-5-yl)-2-(pyrrolidin-3-yl)acetamide

Cat. No.: B6249244
CAS No.: 1830254-62-0
M. Wt: 244.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-indazol-5-yl)-2-(pyrrolidin-3-yl)acetamide is a synthetic organic compound that features an indazole ring and a pyrrolidine ring connected by an acetamide linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-5-yl)-2-(pyrrolidin-3-yl)acetamide typically involves the following steps:

    Formation of the Indazole Ring: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

    Attachment of the Acetamide Group: This step usually involves the reaction of the indazole derivative with an acylating agent such as acetyl chloride or acetic anhydride.

    Introduction of the Pyrrolidine Ring: The final step involves the nucleophilic substitution reaction where the pyrrolidine ring is introduced to the acetamide intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-5-yl)-2-(pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the acetamide to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the indazole or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may vary depending on the desired substituent but often involve catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

N-(1H-indazol-5-yl)-2-(pyrrolidin-3-yl)acetamide may have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1H-indazol-5-yl)-2-(pyrrolidin-3-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-indazol-5-yl)-2-(pyrrolidin-3-yl)ethanamide: Similar structure with an ethanamide linkage.

    N-(1H-indazol-5-yl)-2-(piperidin-3-yl)acetamide: Similar structure with a piperidine ring instead of pyrrolidine.

Uniqueness

N-(1H-indazol-5-yl)-2-(pyrrolidin-3-yl)acetamide may have unique properties due to the specific arrangement of its functional groups, which could result in distinct biological activities or chemical reactivity compared to similar compounds.

Properties

CAS No.

1830254-62-0

Molecular Formula

C13H16N4O

Molecular Weight

244.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.